4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound that features a thiazole ring and a hydrazinyl group attached to a cyclohexa-3,5-diene-1,2-dione structure. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
The synthesis of 4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of thiazole derivatives with hydrazine and cyclohexa-3,5-diene-1,2-dione under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the cyclohexa-3,5-diene-1,2-dione structure
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitumor and cytotoxic activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its specific combination of a thiazole ring and a hydrazinyl group attached to a cyclohexa-3,5-diene-1,2-dione structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
22525-25-3 |
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Molecular Formula |
C9H7N3O2S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yldiazenyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H7N3O2S/c13-7-2-1-6(5-8(7)14)11-12-9-10-3-4-15-9/h1-5,13-14H |
InChI Key |
UVAMXKMDTRRZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=NC=CS2)O)O |
Origin of Product |
United States |
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